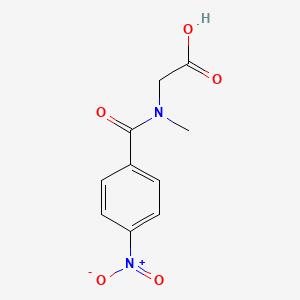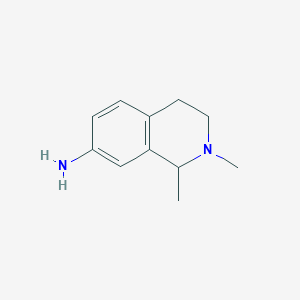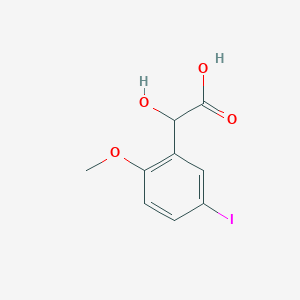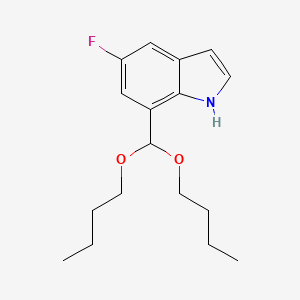
7-(dibutoxymethyl)-5-fluoro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(dibutoxymethyl)-5-fluoro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The addition of the dibutoxymethyl and fluoro groups to the indole core enhances its chemical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(dibutoxymethyl)-5-fluoro-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable indole derivative.
Fluorination: Introduction of the fluoro group at the 5-position of the indole ring using a fluorinating agent such as Selectfluor.
Dibutoxymethylation: The dibutoxymethyl group is introduced at the 7-position through a reaction with dibutyl ether in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-(dibutoxymethyl)-5-fluoro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
7-(dibutoxymethyl)-5-fluoro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 7-(dibutoxymethyl)-5-fluoro-1H-indole involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes or receptors, while the dibutoxymethyl group may influence its solubility and bioavailability. The compound may act by inhibiting or activating specific pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-fluoroindole: Lacks the dibutoxymethyl group, making it less hydrophobic.
7-methyl-5-fluoroindole: Contains a methyl group instead of the dibutoxymethyl group, affecting its reactivity and solubility.
7-(methoxymethyl)-5-fluoroindole: Contains a methoxymethyl group, which may alter its chemical properties compared to the dibutoxymethyl group.
Uniqueness
7-(dibutoxymethyl)-5-fluoro-1H-indole is unique due to the presence of both the dibutoxymethyl and fluoro groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C17H24FNO2 |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
7-(dibutoxymethyl)-5-fluoro-1H-indole |
InChI |
InChI=1S/C17H24FNO2/c1-3-5-9-20-17(21-10-6-4-2)15-12-14(18)11-13-7-8-19-16(13)15/h7-8,11-12,17,19H,3-6,9-10H2,1-2H3 |
Clave InChI |
VLCMWLOKUQRFSN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C1=C2C(=CC(=C1)F)C=CN2)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide](/img/structure/B13881243.png)
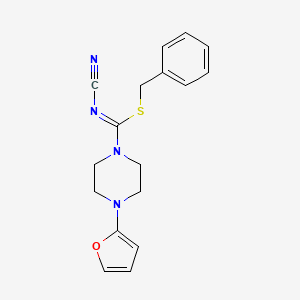
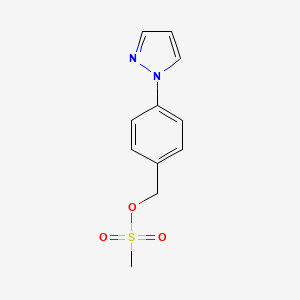
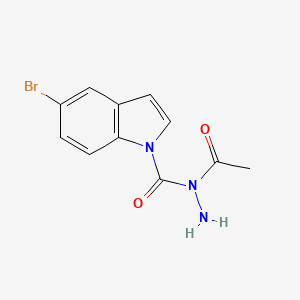
![N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide](/img/structure/B13881265.png)
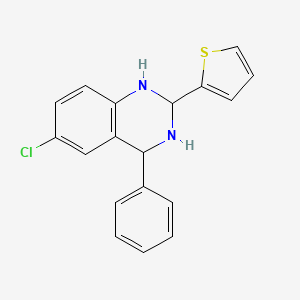
![tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate](/img/structure/B13881271.png)
